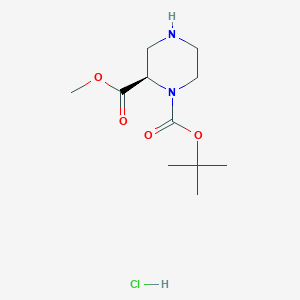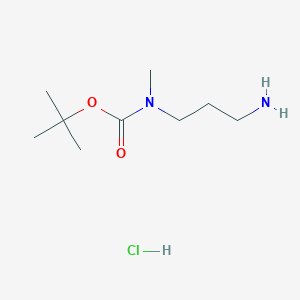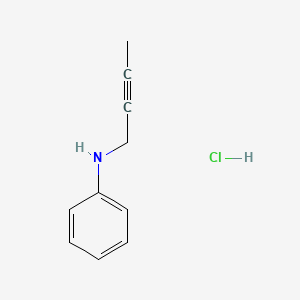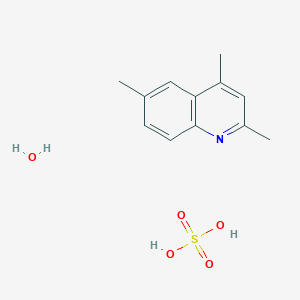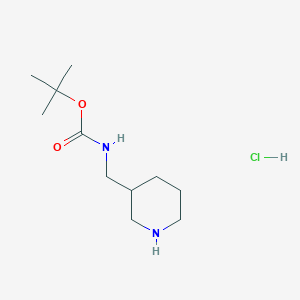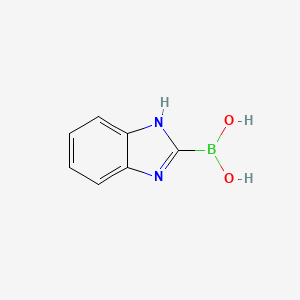
Benzimidazole-2-boronic acid
Overview
Description
Benzimidazole-2-boronic acid is a useful research compound. Its molecular formula is C7H7BN2O2 and its molecular weight is 161.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Benzimidazole-2-boronic acid is a boron-containing compound that has been studied for its potential in various applications, including medicinal chemistry . The primary targets of this compound are often associated with boron neutron capture therapy (BNCT), a form of cancer treatment . In BNCT, the amount and localization of boron-10 atoms in tumor tissues directly determine the therapeutic effect .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, in the context of BNCT, this compound can react with a fluorescence sensor, producing significant fluorescence in a highly quantitative and selective manner . This fluorescence can be used to visualize the distribution of the boronic acid within a living cell .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role as a boron reagent in Suzuki–Miyaura coupling . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The boronic acid in this compound is transferred from boron to palladium in a process known as transmetalation .
Pharmacokinetics
It’s known that the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling . This low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its application. For instance, in BNCT, the compound’s action results in the production of significant fluorescence, which can be used to visualize the distribution of the boronic acid within a living cell . This allows for the evaluation of various BNCT agents .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, in the context of Suzuki–Miyaura coupling, the reaction conditions can significantly impact the success of the process . The reaction is known for its exceptionally mild and functional group tolerant conditions, and the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents .
Biochemical Analysis
Biochemical Properties
Benzimidazole-2-boronic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with proteasomes, which are protein complexes responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. The boronic acid moiety of this compound can form a covalent bond with the active site of the proteasome, inhibiting its activity and leading to the accumulation of proteins within the cell . This interaction is particularly significant in the context of cancer therapy, as proteasome inhibitors can induce apoptosis in cancer cells by disrupting their protein homeostasis .
Cellular Effects
This compound has been shown to exert various effects on different types of cells and cellular processes. In cancer cells, for instance, this compound can induce cell cycle arrest and apoptosis by inhibiting proteasome activity . This inhibition leads to the accumulation of misfolded and damaged proteins, triggering the unfolded protein response and ultimately resulting in cell death . Additionally, this compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors and other signaling molecules, leading to changes in the expression of genes involved in cell proliferation, survival, and metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with specific biomolecules, particularly enzymes. The boronic acid group in this compound can interact with the active sites of enzymes, such as proteasomes, by forming a reversible covalent bond with the hydroxyl groups of serine or threonine residues . This interaction inhibits the enzymatic activity, leading to the accumulation of substrates and subsequent cellular effects. In addition to enzyme inhibition, this compound can also influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over time . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to sustained inhibition of proteasome activity and accumulation of proteins . These effects can result in chronic cellular stress and apoptosis, particularly in cancer cells .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can effectively inhibit proteasome activity and induce apoptosis in cancer cells without causing significant toxicity to normal cells . At higher doses, this compound can lead to adverse effects, such as toxicity and damage to normal tissues . Threshold effects have been observed, with a certain dosage required to achieve therapeutic efficacy while minimizing toxic side effects . These findings highlight the importance of optimizing the dosage of this compound for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways of this compound involves its interaction with proteasomes, leading to the inhibition of protein degradation and accumulation of substrates . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in cellular metabolism . These interactions can result in changes in the levels of key metabolites, such as amino acids, nucleotides, and lipids, affecting overall cellular function and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, this compound can interact with intracellular transporters and binding proteins, facilitating its distribution to different cellular compartments . The localization and accumulation of this compound within specific tissues and cells can influence its activity and therapeutic efficacy . For example, the selective accumulation of this compound in cancer cells can enhance its anticancer effects while minimizing toxicity to normal tissues .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Studies have shown that this compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum . The targeting signals and post-translational modifications of this compound can direct it to specific organelles, where it can exert its effects on cellular processes . For instance, the localization of this compound to the endoplasmic reticulum can enhance its ability to induce the unfolded protein response and apoptosis in cancer cells .
Properties
IUPAC Name |
1H-benzimidazol-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)7-9-5-3-1-2-4-6(5)10-7/h1-4,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMOQAOHOLTYBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC2=CC=CC=C2N1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


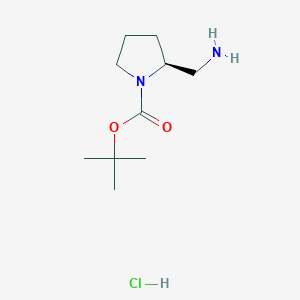
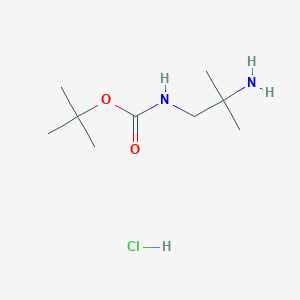


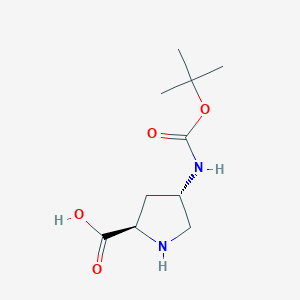

![3-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1520847.png)

